N-Methyl-3,3-diphenylpropylamine-d3

Description

BenchChem offers high-quality N-Methyl-3,3-diphenylpropylamine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3,3-diphenylpropylamine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-diphenyl-N-(trideuteriomethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEGHAUFMKCWGX-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Difference between N-Methyl-3,3-diphenylpropylamine and d3 analog

Technical Guide: Comparative Analysis of N-Methyl-3,3-diphenylpropylamine and its d3-Isotopolog

Executive Summary

This guide provides a high-resolution technical analysis of N-Methyl-3,3-diphenylpropylamine (Native) and its deuterated analog, N-(Methyl-d3)-3,3-diphenylpropylamine (d3-IS).[1]

While the native compound serves as a critical intermediate in the synthesis of calcium channel blockers (e.g., Lercanidipine) and acts as a bioactive metabolite of Fendiline, the d3-analog is almost exclusively engineered as a Stable Isotope Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis. The core distinction lies not merely in the +3 Da mass shift, but in the Deuterium Kinetic Isotope Effect (DKIE) , which alters metabolic stability without significantly impacting chromatographic retention, making the d3-analog an ideal tool for normalizing matrix effects in quantitative workflows.

Physicochemical & Structural Divergence

The substitution of three hydrogen atoms with deuterium on the

Table 1: Comparative Physicochemical Profile

| Feature | N-Methyl-3,3-diphenylpropylamine (Native) | N-(Methyl-d3)-3,3-diphenylpropylamine (d3-Analog) | Impact on Application |

| CAS Number | 28075-29-8 | 1189699-37-3 | Identification |

| Formula | Mass Resolution | ||

| Exact Mass | 225.1517 Da | 228.1706 Da | +3.019 Da Shift (Q1 Selection) |

| pKa (Basic) | ~9.5 (Amine) | ~9.55 (Amine) | Negligible (Co-elution in HPLC) |

| Lipophilicity | LogP ~ 4.2 | LogP ~ 4.18 | d3 is slightly less lipophilic (C-D bond is shorter/less polarizable) |

| Bond Energy | C-H (338 kJ/mol) | C-D (341 kJ/mol) | Metabolic Stability (DKIE) |

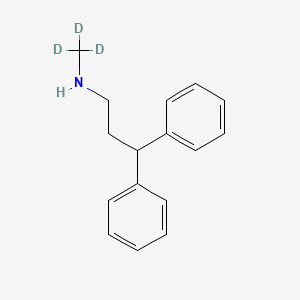

Structural Visualization

Figure 1: Structural comparison highlighting the N-methyl isotopic substitution.

Bioanalytical Utility: LC-MS/MS Protocol

The d3-analog is the "Gold Standard" for quantifying the native compound in biological matrices (plasma/urine). Because the physicochemical properties are nearly identical, the d3-IS co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix, thus providing perfect normalization.

Critical Protocol: Cross-Signal Interference Check

A common error in using d3-analogs is ignoring the natural isotopic contribution of the native compound to the d3 channel.

-

The Issue: The native compound has naturally occurring

isotopes.[1] If the mass resolution is low, the M+3 isotope of the native drug may mimic the d3-IS. -

The Fix: Ensure the MRM transitions are specific.

Recommended LC-MS/MS Workflow

1. Sample Preparation:

-

Technique: Liquid-Liquid Extraction (LLE) is preferred due to the high LogP (4.2).[1]

-

Solvent: Hexane:Ethyl Acetate (90:10).[1]

-

Step: Spike 50 µL sample with 10 µL d3-IS (100 ng/mL).

2. Mass Spectrometry (MRM Transitions):

-

Ionization: ESI Positive Mode.

-

Native Transition:

(Tropylium/Diphenyl cation).[1] -

d3-IS Transition:

(Diphenyl cation).[1]

Figure 2: LC-MS/MS workflow demonstrating how co-elution allows the d3-IS to correct for matrix effects.

Metabolic Stability & Kinetic Isotope Effect (DKIE)

While the d3 analog is an analytical tool, it is also a probe for Metabolic Stability . The N-methyl group is the primary site for metabolic degradation via N-demethylation (mediated by CYP450 enzymes).[1]

-

Mechanism: CYP450 abstracts a Hydrogen (or Deuterium) from the

-carbon (methyl group) to form an iminium ion intermediate.[1] -

The Difference: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). Breaking C-D is harder.[1]

-

Result: The d3-analog will undergo N-demethylation significantly slower than the native compound.[1] This is the Primary Deuterium Kinetic Isotope Effect (

) .[1]

Implication for Research: If you use the d3-analog as a "tracer" in a metabolic study, you must account for the fact that its half-life will be artificially longer than the native drug.

Figure 3: Mechanism of CYP450-mediated N-demethylation showing the higher energy barrier for the d3-analog.[1]

Synthesis & Quality Control

To ensure scientific integrity, the synthesis of the d3-analog must yield high isotopic purity (>99% D) to prevent "unlabeled" native compound from contaminating the standard curve.

Synthesis Protocol (Reductive Amination)

-

Precursor: Start with 3,3-diphenylpropylamine (Primary amine).[1]

-

Reagent: Formaldehyde-d2 (

) or Methyl Iodide-d3 ( -

Reaction (Reductive Amination):

-

Purification: Acid-base extraction followed by recrystallization (HCl salt).[1]

Quality Control Check

-

Isotopic Purity: Run MS scan. The peak at

226 (Native) must be < 0.5% relative to -

Chemical Purity: HPLC-UV > 98%.

References

-

Guengerich, F. P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology. Link

-

Matuszewski, B. K., et al. (2003).[1] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. Link[1]

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1] Link

-

PubChem Compound Summary. (2023). "N-Methyl-3,3-diphenylpropylamine (CAS 28075-29-8)."[5][][7] National Center for Biotechnology Information.[1] Link

-

Wiesner, J. L., et al. (2022).[1] "Mitigating analyte to stable isotope labelled internal standard cross-signal contribution."[1][8][9][10] Journal of Chromatography B. Link

Sources

- 1. Fendiline | C23H25N | CID 3336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Process For The Preparation Of 2,N Dimethyl N (3,3 Diphenyl Propyl) 1 [quickcompany.in]

- 3. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. N-Methyl-3,3-diphenylpropylamine - Safety Data Sheet [chemicalbook.com]

- 7. N-Methyl-3,3-diphenylpropylamine | CAS 28075-29-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myadlm.org [myadlm.org]

Technical Guide: Solubility & Handling of N-Methyl-3,3-diphenylpropylamine-d3 in Methanol

[1]

Executive Summary

N-Methyl-3,3-diphenylpropylamine-d3 is a stable isotope-labeled analog of the pharmacologically active amine (often a metabolite of fendiline or prenylamine).[] In bioanalytical workflows, particularly LC-MS/MS, it serves as a critical Internal Standard (IS).[2] Its solubility in methanol is a foundational parameter for method robustness, directly influencing stock solution stability, injection reproducibility, and ionization efficiency.

This guide addresses the physicochemical mechanics of dissolving this lipophilic amine in protic solvents, providing a validated protocol for preparing stable stock solutions (typically 1.0 mg/mL) while mitigating risks such as deuterium exchange and precipitation.

Chemical Profile & Physicochemical Context[1][3][4][5][6][7][8][9][10]

To master the solubility of this compound, one must understand the competition between its lipophilic "tail" and its polar "head."

Structural Analysis[1]

-

Lipophilic Domain: Two phenyl rings attached to the propyl chain create a high LogP (estimated ~4.0–4.5), driving solubility in non-polar organic solvents.

-

Polar/Ionic Domain: The secondary amine (

) acts as a proton acceptor.[] -

Isotopic Label: The trideuteromethyl group (

) is chemically stable.[] Unlike deuterium on heteroatoms (e.g.,

Salt vs. Free Base

Commercial standards are typically supplied in two forms.[] Your solubility strategy depends on which you possess:

| Form | State | Solubility in Methanol | Solubility Mechanism |

| Free Base | Viscous Oil / Low-melt Solid | High (>50 mg/mL) | Dipole-dipole & Dispersion forces.[] |

| HCl Salt | Crystalline Solid | High (>20 mg/mL) | Ion-dipole interactions; Methanol solvates the cation effectively.[] |

Expert Insight: Methanol is the preferred solvent because it is amphipathic . The hydroxyl group (

Solubility Dynamics & Thermodynamics[1][11]

The "Like Dissolves Like" Matrix

While water is a poor solvent for the free base due to the hydrophobic diphenyl moiety, methanol (Dielectric Constant

-

Enthalpy of Solvation: The formation of hydrogen bonds between methanol and the amine nitrogen (or chloride ion in salts) is energetically favorable, overcoming the crystal lattice energy of the solid.

-

Deuterium Isotope Effect (DIE): Theoretically, deuterated compounds have slightly lower lipophilicity than their protium counterparts due to the shorter C-D bond length and lower vibrational energy. However, for solubility purposes in methanol, N-Methyl-3,3-diphenylpropylamine-d3 behaves identically to the unlabeled parent.

Stability Risks in Solution[1]

-

Protic Solvent Exchange: While the

group is stable, the amine proton ( -

Photostability: Diphenyl-alkane structures can be susceptible to slow photo-oxidation.[] Methanolic stocks should be stored in amber glass.

Operational Protocol: Stock Solution Preparation

Target Concentration: 1.0 mg/mL (Standard Stock) Solvent: Methanol (LC-MS Grade)[]

Materials Required[1]

-

Analyte: N-Methyl-3,3-diphenylpropylamine-d3 (HCl salt or Free Base).[]

-

Solvent: Methanol (LC-MS Grade,

).[] -

Vessel: Amber borosilicate glass vial (Class A).[]

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator.

Step-by-Step Methodology

-

Gravimetric Verification:

-

Equilibrate the standard vial to room temperature to prevent condensation.

-

Weigh the empty volumetric flask/vial.

-

Transfer approximately 1–2 mg of the substance. Note: Due to the high cost of d3-standards, it is common to dissolve the entire contents of the supplier's vial by adding solvent directly to the shipping container if the mass is certified.

-

-

Primary Dissolution (The Critical Step):

-

Add methanol to 80% of the target volume.

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at ambient temperature.

-

Observation: The solution should be optically clear. If the HCl salt is used, ensure no micro-crystals remain at the bottom.

-

-

Volume Adjustment:

-

Dilute to volume with methanol.

-

Invert 10 times to mix.

-

-

Verification (Self-Validating Step):

-

Transfer an aliquot to a clear vial.

-

Inspect against a dark background (for salt crystals) and a light background (for oil droplets/particulates).[]

-

Workflow Visualization

Caption: Figure 1. Optimized workflow for the preparation of N-Methyl-3,3-diphenylpropylamine-d3 stock solutions in methanol, including critical QC checkpoints.

Quality Control & Troubleshooting

Solubility Limits & Tiers

Based on structural analogs (e.g., Fendiline HCl), the following solubility tiers apply in Methanol at 25°C:

| Concentration | Status | Action |

| < 1 mg/mL | Freely Soluble | Ideal for Primary Stock.[] |

| 1 – 10 mg/mL | Soluble | Requires sonication; stable at RT.[] |

| > 10 mg/mL | Risk Zone | Risk of precipitation upon refrigeration (Salt form). |

Troubleshooting "Crash Out"

If the solution appears cloudy or crystals form upon storage at -20°C:

-

Acidification: If using the Free Base, the addition of 0.1% Formic Acid to the methanol can help stabilize the amine by protonating it, increasing solubility via ionic interactions.

-

Warming: Sonicate the stock at 30°C for 5 minutes. If it redissolves, the solubility is temperature-dependent.[] Ensure the stock is brought to RT before aliquoting.

Deuterium Exchange Verification

To confirm that your solvent is not inducing isotopic exchange:

-

Test: Infuse the stock (diluted to 100 ng/mL) into the MS.

-

Expectation: You should observe the parent ion

. -

Failure Mode: If you observe a mass shift of -1 (loss of D) or +1 (gain of H) over 24 hours, check the solvent pH. Note: The methyl-d3 group is generally robust; exchange usually implies degradation or incorrect synthesis.[]

References

-

FDA (U.S. Food and Drug Administration). (2018).[] Bioanalytical Method Validation Guidance for Industry.[] Retrieved from [Link]

-

PubChem. (n.d.).[] Compound Summary: N-Methyl-3,3-diphenylpropylamine (CID 34855).[] National Library of Medicine. Retrieved from [Link][]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

-

Vemuri, V. R., & Makriyannis, A. (2015). Deuterium Isotope Effects in Drug Design and Metabolism.[] Journal of Medicinal Chemistry.[][3] (Contextual grounding for d3-stability).

An In-depth Technical Guide on the Chemical Properties of 3,3-Diphenylpropylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the chemical properties of 3,3-diphenylpropylamine derivatives. It is designed to provide a comprehensive technical resource for professionals in research and drug development, focusing on the synthesis, physicochemical characteristics, reactivity, and analytical methods pertinent to this significant class of compounds.

Introduction to the 3,3-Diphenylpropylamine Scaffold

The 3,3-diphenylpropylamine core structure, consisting of a three-carbon propyl chain with an amino group at the C1 position and two phenyl rings at the C3 position, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have been investigated for a wide range of pharmacological activities, including anticholinergic, vasodilatory, and calcium channel blocking effects.[1][3]

The versatility of this scaffold allows for extensive chemical modification at three primary sites: the terminal amine, the propyl chain, and the phenyl rings. These modifications give rise to a diverse library of derivatives with tailored physicochemical and pharmacological profiles. Notable examples of drugs based on this structure include Terodiline, used for urinary incontinence, and Fendiline, a coronary vasodilator.[1] The parent compound, 3,3-diphenylpropylamine, serves as a crucial intermediate in the synthesis of these and other pharmaceutical agents.[1][4]

Synthesis of 3,3-Diphenylpropylamine Derivatives

The synthesis of 3,3-diphenylpropylamine derivatives can be approached through several strategic pathways. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Core Synthesis: Reductive Amination

A prevalent method for synthesizing the parent 3,3-diphenylpropylamine scaffold is the reductive amination of 3,3-diphenylpropanal.[2] This approach involves the reaction of the aldehyde with an amine source, such as ammonia, followed by reduction of the resulting imine intermediate.

Experimental Protocol: Reductive Amination of 3,3-Diphenylpropanal

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropanal in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) to the flask.

-

Reducing Agent: Introduce a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

N-Substitution of the Amine

Derivatization at the terminal amino group is a common strategy to modulate the pharmacological activity and physicochemical properties of 3,3-diphenylpropylamine.

-

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

-

N-Arylation: Coupling with aryl halides under palladium-catalyzed conditions can be used to introduce aryl substituents.

The synthesis of N-methyl-3,3-diphenylpropylamine, an intermediate for the antihypertensive drug Lercanidipine, can be achieved through various methods, including the demethylation of N,N-dimethyl-3,3-diphenylpropylamine.[5]

Caption: Conceptual diagram of Structure-Activity Relationships (SAR) for 3,3-diphenylpropylamine derivatives.

Chemical Reactivity and Stability

The chemical reactivity of 3,3-diphenylpropylamine derivatives is primarily governed by the basicity of the amino group and the aromatic nature of the phenyl rings.

-

Amine Reactions: The primary or secondary amine can act as a nucleophile in various reactions. It readily forms salts with acids, a property often utilized in the formulation of pharmaceutical products.

-

Phenyl Ring Reactions: The phenyl rings can undergo electrophilic aromatic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions.

-

Stability: These compounds are generally stable under normal storage conditions. However, they can be susceptible to oxidation, particularly at the amino group, which may necessitate storage under an inert atmosphere. [6]

Analytical and Characterization Methods

A suite of analytical techniques is employed for the identification, quantification, and quality control of 3,3-diphenylpropylamine derivatives.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these compounds. [1]It is often coupled with various detectors for enhanced sensitivity and selectivity.

-

HPLC with UV Detection: Useful for routine analysis and purity assessment.

-

HPLC with Mass Spectrometry (LC-MS): Provides structural information and allows for the sensitive quantification of derivatives in complex matrices, such as biological fluids. [7][8] Experimental Protocol: General HPLC Method Development

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detector Settings: The UV detector wavelength should be set to the absorbance maximum of the analyte. For MS detection, ionization parameters (e.g., spray voltage, gas flows) must be optimized. [7]4. Internal Standard: The use of an internal standard, such as the parent 3,3-diphenylpropylamine, is recommended for accurate quantification. [9][10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of new derivatives.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation.

Caption: A typical analytical workflow for the characterization and quantification of 3,3-diphenylpropylamine derivatives.

Safety and Handling

3,3-Diphenylpropylamine and its derivatives are classified as research chemicals. The parent compound is known to be a skin, eye, and respiratory irritant. [1][11]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

The 3,3-diphenylpropylamine scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. A thorough understanding of their chemical properties—from synthesis and reactivity to their physicochemical characteristics and analytical determination—is fundamental for the successful design and development of new and improved drug candidates. This guide provides a foundational overview to aid researchers and scientists in this endeavor.

References

- 3,3-Diphenylpropylamine - Grokipedia. (n.d.).

-

PubChem. (n.d.). 3,3-Diphenylpropylamine. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl(3,3-diphenylpropyl)amine. Retrieved from [Link]

- Google Patents. (n.d.). US8338478B2 - Derivatives of 3,3-diphenylpropylamines.

- Google Patents. (n.d.). KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.

- Google Patents. (n.d.). CA2769498C - Process for obtaining 3,3-diphenylpropylamines.

-

Harsanyi, K., Korbonits, D., & Kiss, P. (1964). DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES. Journal of Medicinal Chemistry, 7(5), 623–625. [Link]

-

White, A. C., Green, A. F., & Hudson, A. (1951). SOME PHARMACOLOGICAL PROPERTIES OF 3:3‐DIPHENYL‐PROPANOLAMINES, ‐ALLYLAMINES, AND ‐PROPYLAMINES. British Journal of Pharmacology and Chemotherapy, 6(4), 560–571. [Link]

-

Liu, C., et al. (2016). Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. Bioorganic & Medicinal Chemistry, 24(2), 102-107. [Link]

-

Lee, Y., et al. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Pharmaceuticals, 18(4), 608. [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

-

López-López, M., et al. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. Molecules, 24(6), 1097. [Link]

-

Academia.edu. (n.d.). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,3-Diphenylpropylamine. Retrieved from [Link]

-

NIST. (n.d.). 3,3-Diphenylpropylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025, December 28). Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure–Activity Relationships and Quantum Mechanics Calculations. Retrieved from [Link]

-

White, A. C., Green, A. F., & Hudson, A. (1951). Some pharmacological properties of 3:3-diphenyl-propanolamines, -allylamines, and -propylamines. British journal of pharmacology and chemotherapy, 6(4), 560–571. [Link]

-

ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. guidechem.com [guidechem.com]

- 3. DIPHENYLPROPYLAMINE DERIVATIVES. I. N-SUBSTITUTED 3,3-DIPHENYLPROPYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3-Diphenylpropylamine | TargetMol [targetmol.com]

- 5. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 6. 3,3-Diphenylpropylamine CAS#: 5586-73-2 [m.chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 9. 3,3-Diphenylpropylamine | 5586-73-2 [chemicalbook.com]

- 10. 3,3-Diphenylpropylamine 97 5586-73-2 [sigmaaldrich.com]

- 11. 3,3-Diphenylpropylamine | C15H17N | CID 79698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of N-Methyl-3,3-diphenylpropylamine in Plasma by LC-MS/MS

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of N-Methyl-3,3-diphenylpropylamine , a key secondary amine intermediate and metabolite associated with diphenylpropylamine-class drugs (e.g., Fendiline, Diphenylpyraline). Due to the molecule's high lipophilicity and basicity, this method utilizes a Liquid-Liquid Extraction (LLE) strategy to minimize matrix effects and maximize recovery. The detection is performed on a Triple Quadrupole MS utilizing Positive Electrospray Ionization (ESI+) with specific monitoring of the diphenylmethyl cation transition (

Analyte Profile & Mechanistic Insight[1][2]

Understanding the physicochemical properties of the analyte is the foundation of this method.

| Property | Detail | Analytical Implication |

| Chemical Structure | Secondary amine with a propyl linker to two phenyl rings. | High Basicity (pKa ~9.5): Requires high pH (>10) for efficient extraction into organic solvents. |

| Molecular Formula | Monoisotopic Mass: 225.1517 Da. | |

| Hydrophobicity | High LogP (~4.0 - 4.5 predicted) | Chromatography: Strong retention on C18. Risk of carryover in injector ports. |

| Fragmentation | Benzylic cleavage. | MS/MS: The bond between the propyl chain and the diphenylmethyl group is the weakest, yielding a stable carbocation at |

Fragmentation Pathway Logic

The mass spectral behavior of this molecule is dominated by the stability of the diphenylmethyl cation. Upon Collision Induced Dissociation (CID), the protonated molecular ion (

Figure 1: Proposed fragmentation pathway for N-Methyl-3,3-diphenylpropylamine in ESI+ mode.

Method Development Strategy

Internal Standard Selection

-

Ideal: N-Methyl-3,3-diphenylpropylamine-d3 (Custom synthesis).

-

Practical Alternative: Diphenhydramine-d3 or Fendiline-d3 . These share the lipophilic diphenyl moiety and similar ionization efficiency, compensating for matrix effects and extraction variability.

Chromatography & Carryover Mitigation

A common pitfall with diphenylpropylamines is adsorption to the autosampler needle and valve rotor (carryover).

-

Solution: Use a highly organic needle wash with acid.

-

Composition: Isopropanol:Acetonitrile:Water:Formic Acid (40:40:19:1 v/v/v/v).

-

-

Column: A C18 column with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex C18) is recommended to ensure retention and separation from early-eluting phospholipids.

Experimental Protocol

Reagents and Materials[3][4][5][6]

-

Reference Standard: N-Methyl-3,3-diphenylpropylamine (Purity >98%).

-

Internal Standard (IS): Diphenhydramine-d3 (100 ng/mL in Methanol).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to remove phospholipids that cause ion suppression in the

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

-

Basification: Add 50 µL of 0.1 M Sodium Carbonate (

, pH ~10.5).-

Why? This neutralizes the amine (pKa ~9.5), rendering it uncharged and soluble in the organic layer.

-

-

Extraction: Add 600 µL of MTBE.

-

Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass vial.

-

Caution: Do not disturb the aqueous pellet.

-

-

Evaporation: Evaporate to dryness under Nitrogen at 40°C (~15 mins).

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (70:30). Vortex 1 min.

Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring high recovery of the lipophilic amine.

LC-MS/MS Conditions[3]

Liquid Chromatography (Shimadzu/Agilent/Waters):

-

Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2-5 µL.

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load sample |

| 2.50 | 90 | Rapid Elution |

| 3.50 | 90 | Column Wash (Critical for carryover) |

| 3.60 | 10 | Re-equilibration |

| 5.00 | 10 | End of Run |

Mass Spectrometry (Sciex/Thermo/Agilent):

-

Source: ESI Positive (ESI+).[1]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: Medium.

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Role |

|---|---|---|---|---|---|

| N-Methyl-3,3-diphenyl... | 226.2 | 167.1 | 50 | 25 | Quantifier |

| 226.2 | 165.1 | 50 | 40 | Qualifier 1 | |

| 226.2 | 91.1 | 50 | 45 | Qualifier 2 |

| IS (Diphenhydramine-d3) | 259.2 | 167.1 | 50 | 25 | IS Quant |

Validation Parameters (Acceptance Criteria)

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Guidelines.

-

Linearity:

. Weighted regression (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Accuracy & Precision:

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15%.

-

-

Recovery (Extraction Efficiency): Compare peak area of extracted QC vs. post-extraction spiked blank. Target > 70% to ensure LLE efficiency.

-

Matrix Effect: Calculate Matrix Factor (MF). MF should be between 0.85 and 1.15. The use of Ammonium Formate in Mobile Phase A helps mitigate signal suppression.

Troubleshooting & Tips

-

Issue: High Carryover.

-

Cause: The two phenyl rings stick to the rotor seal.

-

Fix: Implement the "Strong Wash" (IPA/ACN/Acetone) mentioned in Section 3.2. Ensure the wash station dips the needle for at least 3 seconds.

-

-

Issue: Low Sensitivity.

-

Cause: Incomplete extraction.

-

Fix: Check the pH of the sample before adding MTBE. It must be >10. If the plasma is acidic, the amine stays protonated and won't move to the organic phase.

-

-

Issue: Peak Tailing.

-

Cause: Secondary amine interaction with silanols.

-

Fix: Ensure fresh Formic Acid is used. Increase Ammonium Formate concentration to 10mM to compete for silanol sites.

-

References

-

National Institute of Standards and Technology (NIST). 3,3-Diphenylpropylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Accessed Oct 2023).

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

-

Wohlfarth, A., et al. Comprehensive characterization of the new psychoactive substance diphenylpropylamine derivatives. Drug Testing and Analysis.[3][1][4][2][5][6][7][8] (2021).[4][6] [Link] (General reference for diphenylpropylamine class MS behavior).

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[6] [Link]

Sources

Application Note: Extraction of Secondary Amines from Biological Matrices

Executive Summary: The Challenge

Secondary amines represent a massive class of pharmacologically active compounds, including beta-blockers (e.g., Propranolol), antidepressants (e.g., Nortriptyline), and endogenous catecholamines (e.g., Epinephrine).

The Core Problem: Most secondary amines possess a

This guide details two self-validating extraction strategies: Mixed-Mode Cation Exchange (MCX) for maximum cleanliness/sensitivity, and Back-Extraction LLE for cost-effective bulk processing.

The Chemistry of Capture: Mixed-Mode Cation Exchange (MCX)

For biological matrices, Mixed-Mode SPE is the gold standard. It utilizes a sorbent with two distinct retention mechanisms:[1][2][3]

-

Hydrophobic (Reverse Phase): Retains the carbon backbone.

-

Ion Exchange (Sulfonic Acid): Binds the positive charge of the amine.

The "Lock and Key" Advantage: By manipulating pH, we can "lock" the amine onto the sorbent using the strong ionic bond, allowing us to wash the cartridge with 100% organic solvent. This removes neutral interferences (fats, neutral drugs) without losing the analyte—a feat impossible with standard C18 SPE.

Visualization: The MCX Logic Flow

Caption: Figure 1. The "Lock and Key" mechanism of Mixed-Mode Cation Exchange allows aggressive organic washing (Wash 2) while the analyte remains ionically bound.

Protocol A: Mixed-Mode Cation Exchange (Gold Standard)

Applicability: Trace-level analysis (pg/mL), complex matrices (plasma), and LC-MS/MS workflows. Recommended Sorbent: Polymeric Strong Cation Exchange (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).

Reagents Preparation[4][6][7][8]

-

Loading Buffer: 4% Phosphoric Acid (

) in water. -

Wash Solvent 1: 2% Formic Acid in water.[4]

-

Wash Solvent 2: 100% Methanol (MeOH).[1]

-

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol.[4] (Prepare fresh daily to ensure pH > 11).

Step-by-Step Methodology

-

Sample Pre-treatment:

-

Aliquot

of plasma/urine. -

Add

of Loading Buffer . Vortex 30s. -

Why? Acidification ensures the secondary amine is fully protonated (

) to bind to the cation exchanger. It also disrupts protein binding.

-

-

Conditioning:

-

Loading:

-

Apply pre-treated sample at a flow rate of

.[6]

-

-

Wash 1 (Aqueous):

-

Apply

Wash Solvent 1 . -

Purpose: Removes salts, proteins, and hydrophilic interferences.

-

-

Wash 2 (Organic - The Critical Step):

-

Apply

Wash Solvent 2 (100% MeOH). -

Mechanism:[1][7] Because the amine is positively charged and the sorbent is negatively charged (sulfonic acid), the amine is ionically locked . You can wash with strong organic solvent to strip away neutral lipids and hydrophobic interferences without eluting the amine.

-

-

Elution:

-

Post-Processing:

-

Evaporate to dryness under

at

-

Protocol B: Liquid-Liquid Back-Extraction (Cost-Effective)

Applicability: High concentrations (

Step-by-Step Methodology

-

Initial Extraction (Basic):

-

To

plasma, add -

Add

MTBE (Methyl tert-butyl ether) or Ethyl Acetate. -

Shake 10 min, Centrifuge.

-

State: Amine is neutral (

) and moves to Organic phase. Proteins stay in Aqueous.

-

-

Back-Extraction (Acidic Cleanup):

-

Transfer the Organic Layer (top) to a fresh tube.

-

Add

0.1 M HCl. Shake 5 min, Centrifuge. -

State: Amine becomes protonated (

) and moves back into the Aqueous acid. Neutral lipids remain in the Organic phase. -

Discard the Organic Layer.

-

-

Final Extraction (Basic):

-

To the remaining Aqueous Acid , add

1.0 M NaOH (to make it basic again). -

Add

volatile organic solvent (e.g., DCM or MTBE). Shake, Centrifuge. -

Transfer Organic layer to vial and evaporate.

-

Derivatization Strategies (Sensitivity Enhancement)

Secondary amines can be difficult to detect in LC-MS due to poor ionization efficiency or fragmentation. Derivatization adds a hydrophobic tag that improves retention and ionization.

Reagent of Choice: FMOC-Cl (9-Fluorenylmethyl chloroformate).[5]

-

Target: Secondary Amines.

-

Reaction: Rapid, occurs at room temperature in borate buffer (pH 8-9).

-

Advantage: The FMOC group is highly fluorescent and ionizes well in ESI+ mode. It also increases the molecular weight, moving the peak away from low-mass solvent noise.

FMOC Protocol for LC-MS

-

Reconstitute dried extract in

Borate Buffer (pH 8.5). -

Add

FMOC-Cl (5 mM in Acetonitrile). -

Vortex and incubate at ambient temp for 5 minutes.

-

Add

of Adamantanamine (ADAM) to quench excess FMOC-Cl (prevents column damage). -

Inject.[8]

Data Summary & Method Selection

| Parameter | Mixed-Mode SPE (Protocol A) | LLE Back-Extraction (Protocol B) | Protein Precipitation (Not Rec.)[8] |

| Recovery | > 90% (Consistent) | 70-85% (Variable) | < 60% (High Suppression) |

| Cleanliness | Excellent (Phospholipids removed) | Good (Lipids removed) | Poor (Dirty) |

| Sensitivity | High (Concentration factor 10x) | Moderate | Low (Dilution factor) |

| Cost/Sample | High ($3-5) | Low (< $1) | Very Low |

| Throughput | High (Automatable) | Low (Manual steps) | High |

Troubleshooting & Validation

Phospholipid Removal

Phospholipids (PLs) cause significant ion suppression in LC-MS/MS, particularly for late-eluting amines.

-

Diagnosis: Monitor transition

184 (Phosphatidylcholine head group). -

Solution: If using Protocol A, ensure the 100% Methanol wash is sufficient. If PLs persist, switch to Oasis PRiME MCX , which allows for phospholipid removal without conditioning.[2]

Peak Tailing (Silanol Activity)

Secondary amines interact with free silanols on LC columns.

-

Fix 1: Use an end-capped column (e.g., C18 BEH or CSH technology).

-

Fix 2: Add a modifier to the mobile phase. Ammonium Formate (10mM) competes for silanol sites better than Formic Acid alone.

Recovery Calculation

To validate the method according to FDA/EMA guidelines:

References

-

Waters Corporation. (2023). Oasis MCX Extraction Protocols for Basic Drugs. Waters Application Notes. Link

-

Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34. Link

-

Sigma-Aldrich (Merck). (2022). Derivatization Reagents for LC-MS: FMOC-Cl Protocol.Link

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

- 1. biotage.com [biotage.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Technical Support Center: Peak Shape Optimization for N-Methyl-3,3-diphenylpropylamine-d3

Molecule Profile & Chromatographic Challenge

To solve peak shape issues, we must first understand the physicochemical behavior of the analyte. N-Methyl-3,3-diphenylpropylamine-d3 is a lipophilic, secondary amine.[1][2]

| Property | Value / Characteristic | Chromatographic Impact |

| Functional Group | Secondary Amine ( | Highly basic (Predicted pKa |

| Skeleton | Diphenylpropyl | High hydrophobicity (LogP > 3).[2] Requires high organic content for elution. |

| Isotope | Deuterium (-d3) on N-Methyl | Isotope Effect: C-D bonds are shorter/stronger than C-H, slightly reducing lipophilicity.[1][2] May elute earlier than the native standard. |

| Primary Issue | Peak Tailing ( | Caused by secondary electrostatic interactions between the cationic amine and anionic residual silanols on the column stationary phase. |

Troubleshooting Guides (Modules)

Module A: Mobile Phase Chemistry (The "Soft" Fix)

Q: I am observing significant tailing (Asymmetry > 1.5). My current mobile phase is Water/Acetonitrile with 0.1% Formic Acid.[1][2] What should I change?

A: The tailing is likely due to the "Silanol Effect." At pH ~2.7 (0.1% Formic Acid), the amine is fully protonated (

Protocol 1: The "High pH" Strategy (Recommended for Hybrid Columns)

-

Why: At pH 10, the amine becomes neutral (

), eliminating the electrostatic interaction with silanols. -

Reagent: Ammonium Hydroxide (

) or Ammonium Bicarbonate.[2] -

Method:

Protocol 2: The "Chaotropic" Strategy (Recommended for Standard Silica/LC-MS)

-

Why: If you cannot use high pH, use a buffer with high ionic strength or chaotic properties to "mask" silanols.[1][2]

-

Reagent: Ammonium Formate or Ammonium Acetate (not just the acid).

-

Method:

-

Buffer A: 10 mM Ammonium Formate (adjusted to pH 3.5 with Formic Acid).

-

Mechanism: The ammonium ions (

) compete with your amine analyte for the silanol binding sites, effectively "blocking" them.

-

Module B: Stationary Phase Selection (The "Hard" Fix)

Q: I cannot change my mobile phase pH due to other analytes. Which column chemistry is best for diphenylpropylamine derivatives?

A: Standard C18 columns often fail with secondary amines. You need a stationary phase that provides alternative selectivity or electrostatic shielding.

Recommendation 1: Charged Surface Hybrid (CSH) C18

-

Mechanism: These columns have a low-level positive surface charge.[1][2] This repels the protonated amine analyte (

), preventing it from digging into the surface silanols. -

Result: Sharp peaks even in simple Formic Acid mobile phases.[2]

Recommendation 2: Biphenyl or Phenyl-Hexyl [1][2]

-

Mechanism:

Interactions.[2] The two phenyl rings on your analyte will interact specifically with the biphenyl stationary phase.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Benefit: This increases retention via a mechanism other than silanol interaction, often pulling the peak away from the solvent front and improving symmetry.

Module C: The Deuterium Isotope Effect

Q: My -d3 internal standard elutes 0.1 minutes before my native analyte. Is this a system error?

A: No, this is a documented physical phenomenon known as the Inverse Isotope Effect .[3]

-

Explanation: The Carbon-Deuterium (C-D) bond is shorter and has a lower zero-point energy than the Carbon-Hydrogen (C-H) bond.[1][2][3] This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated molecule.

-

Chromatographic Consequence: In Reversed-Phase Chromatography (RPC), the less lipophilic -d3 analog interacts slightly less with the C18 chain, causing it to elute earlier.[1]

-

Action: Do not force integration windows to match exactly. Ensure your software (e.g., Skyline, Analyst) allows for a "Relative Retention Time" window.[1]

Visualizing the Mechanism & Workflow

Diagram 1: The Silanol Interaction Mechanism

Caption: Mechanism of peak tailing for secondary amines and the corrective action of Charged Surface Hybrid (CSH) technology.

Diagram 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for resolving peak asymmetry for N-Methyl-3,3-diphenylpropylamine-d3.

Sample Preparation Data & Diluent Strategy

A common source of poor peak shape for hydrophobic amines is Solvent Mismatch . If you dissolve the -d3 standard in 100% Methanol but inject onto a highly aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase, causing "Fronting" or "Split Peaks."

Recommended Diluent Protocol:

| Parameter | Recommendation | Rationale |

| Stock Solution | Methanol or DMSO | High solubility required for the lipophilic diphenyl rings.[1][2] |

| Working Standard | 90% Mobile Phase A / 10% Methanol | Matches the initial gradient strength. Prevents "solvent slug" effect.[2] |

| Injection Volume | < 5 µL (for 2.1mm ID columns) | Minimizes band broadening.[2] |

| Vial Material | Low-Adsorption Glass / Polypropylene | Basic amines can stick to untreated glass vials (loss of signal).[1][2] |

References

-

McCalley, D. V. (2010).[1][2] Study of the selectivity, mass transfer and loading capacity of a charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1217(6), 858–880.[1]

-

Dolan, J. W. (2012).[1][2] Peak Tailing and Resolution.[2][3][4][5][6][7] LCGC North America, 30(6), 476–482.[1][2]

-

Wang, S., et al. (2007).[1][2] Deuterium isotope effects on the retention of isotopically labeled peptides in reversed-phase liquid chromatography. Journal of Chromatography A, 1161(1-2), 16–21.[1][2]

-

Waters Corporation. (2020).[2] Charged Surface Hybrid (CSH) Technology.[2]

Sources

- 1. chembk.com [chembk.com]

- 2. N-Methyl-3,3-diphenylpropylamine - Safety Data Sheet [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromtech.com [chromtech.com]

- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

Comparative Technical Guide: d3- vs. d6-Diphenylpropylamine Internal Standards

Executive Summary

In the quantitative analysis of 3,3-Diphenylpropylamine (DPPA) —a critical pharmacophore found in calcium channel blockers (e.g., fendiline) and antihistamines—the choice between d3- and d6-labeled internal standards (IS) is not merely a matter of cost.[1] It is a decision that impacts the selectivity, sensitivity, and regulatory compliance of your LC-MS/MS assay.[2][1]

While d3-DPPA offers a cost-effective solution with minimal chromatographic isotope effects, it suffers from significant risk of spectral cross-talk (isobaric interference) at high analyte concentrations.[2][1] d6-DPPA , conversely, provides superior spectral resolution and fragmentation stability, making it the gold standard for high-sensitivity PK/PD studies, albeit with a higher potential for retention time shifts.[2][1]

The Verdict:

-

Choose d6-DPPA for regulated bioanalysis (GLP) and high-dynamic-range assays to eliminate isotopic overlap.[2][1]

-

Choose d3-DPPA only for routine monitoring where analyte concentrations are low (<1000 ng/mL) and budget is a primary constraint, provided the labeling position is chemically stable.[2][1]

Technical Comparison: The Three Pillars of IS Performance

A. Spectral Resolution (The "Cross-Talk" Effect)

The most critical differentiator is the mass shift (

-

d3-DPPA (

m = +3 Da):-

Risk: The natural isotopic abundance of Carbon-13 creates an M+3 isotope signal from the native analyte.[1] For a molecule like DPPA (

), the theoretical contribution of the native M+3 isotope is low (~0.1%). However, at the Upper Limit of Quantitation (ULOQ), this small percentage can generate a signal in the IS channel that exceeds the Lower Limit of Quantitation (LLOQ) of the IS, causing nonlinear calibration curves at high concentrations. -

Mechanism: Native DPPA (m/z 212)

M+3 isotope (m/z 215).[2] This is isobaric with d3-DPPA (m/z 215).[2][1]

-

-

d6-DPPA (

m = +6 Da):-

Benefit: The M+6 isotope of the native analyte is statistically non-existent.

-

Result: Zero contribution from the analyte to the IS channel, ensuring linearity across a wider dynamic range (e.g., 1–10,000 ng/mL).

-

B. Chromatographic Isotope Effect

Deuterium is slightly more hydrophilic than hydrogen, leading to shorter retention times on Reversed-Phase (RP) columns.[2][1]

-

d3-DPPA: Contains fewer deuterium atoms, resulting in a negligible retention time shift (

RT < 0.05 min).[2][1] The IS co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix suppression/enhancement . -

d6-DPPA: The higher deuterium load can cause a

RT of 0.1–0.2 minutes.[1]-

The Danger: If the d6-IS elutes earlier, it may exit the suppression zone of a co-eluting matrix interferent (e.g., phospholipids) while the analyte remains inside it. This "de-coupling" invalidates the IS's ability to correct for matrix effects.

-

C. Fragmentation Integrity (The "Hidden Trap")

This is the most overlooked failure mode. You must verify the position of the label relative to your MRM transition.

-

DPPA Fragmentation: The primary ESI+ transition is often the loss of the amine chain to form the diphenylmethyl cation (m/z 167) .

-

Scenario: If you use a chain-labeled d3-DPPA (common in cheaper synthesis), the deuterium is located on the propyl chain.[1]

-

Outcome: During fragmentation (215

167), the label is lost . The IS product ion becomes indistinguishable from the native product ion, destroying selectivity. -

Solution: d6-DPPA is typically ring-labeled.[2][1] The m/z 167 fragment shifts to m/z 173, retaining the label and the assay integrity.

-

Data Summary Table

| Feature | d3-Diphenylpropylamine | d6-Diphenylpropylamine |

| Mass Shift | +3 Da | +6 Da |

| Interference Risk | High (at high conc.) due to native M+3 overlap.[2][1] | None (M+6 is negligible).[2] |

| Retention Shift | Negligible (Co-elutes perfectly). | Slight shift (0.1–0.2 min earlier). |

| Label Stability | Variable. Chain labels may be lost in fragmentation.[2][1] | High. Ring labels are stable and retained in key fragments.[2][1] |

| Cost | Low ($).[2] | High ( |

| Best Use Case | Low-sensitivity screening; budget workflows.[2][1] | GLP Bioanalysis; High-dynamic range assays.[2][1] |

Experimental Validation Protocol

Self-Validating System for IS Selection

Phase 1: The "Cross-Signal" Check

Objective: Quantify the interference between Native Analyte and Internal Standard.

-

Prepare Sample A: Native DPPA at ULOQ (e.g., 5000 ng/mL) with NO Internal Standard.[2]

-

Prepare Sample B: Internal Standard (d3 or d6) at working concentration with NO Native Analyte.[2]

-

Inject both samples.

-

Calculate:

-

Contribution to IS: (Area of IS channel in Sample A) / (Area of IS channel in Sample B) × 100.

-

Pass Criteria: Contribution must be < 5% (FDA Bioanalytical Guidelines).[2]

-

Phase 2: The Fragmentation Integrity Test

Objective: Ensure the label is not lost during MS/MS.

-

Infuse the IS standard directly into the MS.

-

Perform a Product Ion Scan (MS2).

-

Verify: Does the dominant fragment shift by the expected mass?

Decision Logic Visualization

The following diagram illustrates the decision matrix for selecting the appropriate standard based on assay requirements and chemical behavior.

Figure 1: Decision Logic for Diphenylpropylamine Internal Standard Selection.[2][1] This workflow prioritizes spectral purity and fragmentation stability.

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2][1] Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.[2] Retrieved from [Link]

-

Wang, S., & Cyronak, M. (2013).[2] Deuterium isotope effects in liquid chromatography/mass spectrometry: A review. Journal of Mass Spectrometry, 48(1), 1–15.[2]

-

National Institute of Standards and Technology (NIST). (2023).[2] 3,3-Diphenylpropylamine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][1] Retrieved from [Link][2]

Sources

A Comparative Guide to Accuracy and Precision in Lercanidipine Impurity Assays

This guide provides an in-depth comparison of analytical methods for the quantification of impurities in lercanidipine hydrochloride. As a critical aspect of pharmaceutical quality control, ensuring the accuracy and precision of these assays is paramount for drug safety and efficacy. This document synthesizes data from various validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation. All discussions and protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2]

The Imperative of Impurity Profiling for Lercanidipine

Lercanidipine is a dihydropyridine calcium-channel blocker widely used in the treatment of hypertension.[3][4] During its synthesis and storage, various process-related impurities and degradation products can emerge. Regulatory bodies mandate strict control over these impurities. Therefore, the development of robust, stability-indicating analytical methods is not merely a procedural step but a fundamental requirement for regulatory approval and patient safety.[5] A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential impurities and degradation products.[3][6]

The primary challenge lies in developing a single method that can resolve a range of potential impurities, which may have diverse chemical properties, from the lercanidipine peak and from each other. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), has become the gold standard for this application due to its high resolving power and sensitivity.

Comparative Analysis of Validated HPLC/UPLC Methods

The selection of an analytical method is a critical decision based on a balance of performance, speed, and robustness. Below is a comparative summary of validation data from several published stability-indicating methods for lercanidipine and its impurities. The key performance indicators are Accuracy , typically measured as the percentage of recovery of a known amount of analyte, and Precision , expressed as the Relative Standard Deviation (%RSD) for a series of measurements.

Table 1: Comparison of Accuracy and Precision Data for Lercanidipine Assays

| Method Type | Stationary Phase | Mobile Phase | Accuracy (% Recovery) | Precision (%RSD) | Source(s) |

| RP-HPLC | Kromasil C18 (250 x 4.6 mm, 5µm) | Acetate buffer (pH 4.5) : Acetonitrile (10:90, v/v) | Average 100% | < 2% | [7] |

| RP-HPLC | Symmetry C18 (250 x 4.6 mm, 5µm) | Phosphate Buffer : Methanol : Acetonitrile (40:40:20, v/v/v) | N/A (Assay result: 99.8%) | Intra-day: 0.12Inter-day: 0.11 | [8] |

| RP-HPLC | Chromasil YMC Pack C8 (150 x 4.6 mm, 5µm) | Ammonium dihydrogen phosphate buffer (pH 3.5) : Methanol (35:65, v/v) | 99.3 - 101.9% | 0.4 - 1.44% | [3] |

| RRLC | Zorbax SB C18 (50 x 4.6 mm, 1.8µm) | Gradient of Phosphate buffer (pH 3.5) and Acetonitrile | 98.6 - 101.2% (for impurities) | < 5% (for impurities) | [4] |

| RP-HPLC | C18 Column | Phosphate buffer : Methanol (20:80, v/v; pH 4.0) | Assay result: 98.50% | N/A | [6] |

Note: RRLC stands for Rapid Resolution Liquid Chromatography, a form of high-speed HPLC.

Expert Insights: The choice of a C18 or C8 column is standard for a lipophilic molecule like lercanidipine.[3][4][7] The use of a buffer in the mobile phase is crucial for maintaining a consistent pH, which ensures reproducible retention times, especially for ionizable impurities. Gradient elution, as seen in the RRLC method, is often employed in impurity profiling to effectively resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a shorter run time.[4] The data consistently shows high accuracy (recoveries near 100%) and excellent precision (%RSD values well below the typical limit of 2%), indicating the reliability of these HPLC-based methods for quality control.

Workflow for Method Validation

The validation of an analytical procedure is a systematic process to confirm that it is suitable for its intended purpose.[2] The following diagram illustrates a typical workflow for validating a lercanidipine impurity assay, adhering to ICH Q2(R1) guidelines.[1]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICH Official web site : ICH [ich.org]

- 6. journals.stmjournals.com [journals.stmjournals.com]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Methods for Diphenylpropylamines

In the landscape of pharmaceutical development, the consistent and accurate quantification of drug candidates and their metabolites is paramount. For the diphenylpropylamine class of compounds, which are integral to various therapeutic areas, robust bioanalytical methods are the bedrock of successful preclinical and clinical studies. This guide provides an in-depth comparison and a detailed protocol for the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, ensuring data integrity and regulatory compliance.

The process of drug development often involves multiple laboratories, analytical methods, or instruments, necessitating a rigorous comparison to ensure that the data generated is reliable and can be compared across different studies or sites.[1][2] Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under these varied conditions.[3] This is a critical step for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

The Imperative of Cross-Validation in Bioanalysis

In bioanalysis, cross-validation serves to ensure the continuity and comparability of data throughout a drug's lifecycle.[2] It is not merely a procedural formality but a scientific necessity to confirm that different analytical approaches yield equivalent results. This is particularly crucial when:

-

Data is generated at different laboratories using the same analytical method.

-

Different analytical methods are used to analyze samples from the same or different studies.

-

Data from various studies employing different methods are combined for a comprehensive pharmacokinetic or safety assessment.[2]

For diphenylpropylamines, which can be subject to metabolic modifications and potential matrix effects in biological samples, ensuring the interchangeability of analytical methods is vital for making sound decisions in drug development.[7][8][9]

Core Principles of LC-MS Method Validation

Before delving into cross-validation, it's essential to understand the foundational parameters of a fully validated LC-MS method as stipulated by regulatory bodies.[4][10] These parameters ensure the method is suitable for its intended purpose.[11]

-

Accuracy: The closeness of the measured value to the true value.[12]

-

Precision: The degree of agreement among multiple measurements of the same sample.[12]

-

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[12][13]

-

Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

-

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[12]

-

Recovery: The efficiency of the extraction process.[12]

-

Matrix Effect: The influence of co-eluting, endogenous compounds on the ionization of the analyte.[7][8][14]

-

Stability: The chemical stability of the analyte in the biological matrix under various conditions.[12]

Experimental Protocol: A Step-by-Step Guide to Cross-Validation

This section outlines a detailed protocol for the cross-validation of two distinct LC-MS methods (Method A and Method B) for the quantification of a representative diphenylpropylamine in human plasma.

Objective

To compare the performance of two fully validated LC-MS methods and demonstrate their equivalence for the quantification of a diphenylpropylamine in human plasma.

Materials and Reagents

-

Reference standard of the diphenylpropylamine analyte

-

Internal standard (IS), preferably a stable isotope-labeled version of the analyte

-

Control human plasma from at least six different sources

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Instrumentation

-

Two different LC-MS/MS systems (e.g., from different manufacturers or different models)

-

Associated data acquisition and processing software

Workflow Diagram

Caption: Workflow for the cross-validation of two LC-MS methods.

Methodology

-

Preparation of Quality Control (QC) Samples:

-

Prepare QC samples in pooled human plasma at a minimum of three concentration levels: low, medium, and high.

-

The concentrations should span the expected range of the study samples.

-

-

Selection of Incurred Study Samples (ISR):

-

Select a set of at least 20 incurred study samples that have been previously analyzed using one of the validated methods.

-

The samples should cover the entire calibration range.

-

-

Analysis of QC Samples:

-

Analyze at least three replicates of each QC level using both Method A and Method B.

-

The analysis should be performed on the same day to minimize variability.

-

-

Analysis of Incurred Samples:

-

Analyze the selected incurred samples in a single run using both Method A and Method B.

-

-

Data Analysis and Acceptance Criteria:

Comparative Performance Data

The following tables summarize the expected quantitative performance data from a hypothetical cross-validation study.

Table 1: Comparison of QC Sample Analysis

| QC Level | Method A (Mean Conc. ± SD, ng/mL) | Method B (Mean Conc. ± SD, ng/mL) | % Difference |

| Low (5 ng/mL) | 4.9 ± 0.3 | 5.1 ± 0.4 | 4.0% |

| Mid (50 ng/mL) | 50.5 ± 2.1 | 49.8 ± 2.5 | -1.4% |

| High (500 ng/mL) | 495.2 ± 15.3 | 501.5 ± 18.2 | 1.3% |

Acceptance Criteria for QC Samples: The mean concentration of at least two-thirds of the QC samples should be within ±15% of the nominal concentration for both methods.

Table 2: Comparison of Incurred Sample Reanalysis (ISR)

| Sample ID | Method A (ng/mL) | Method B (ng/mL) | % Difference |

| ISR-01 | 10.2 | 9.8 | -4.0% |

| ISR-02 | 25.6 | 26.5 | 3.5% |

| ISR-03 | 150.8 | 145.2 | -3.8% |

| ... | ... | ... | ... |

| ISR-20 | 480.1 | 492.3 | 2.5% |

Acceptance Criteria for ISR: At least 67% of the re-analyzed incurred samples should have a percentage difference between the two methods within ±20% of their mean.

Discussion of Key Causalities and Insights

-

Choice of Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in extraction recovery and matrix effects, which can differ between analytical systems.[8]

-

Matrix Effects: Diphenylpropylamines, being basic compounds, can be susceptible to ion suppression or enhancement in the electrospray ionization (ESI) source.[7][14] Cross-validation helps to ensure that differences in the LC systems or source geometries of the mass spectrometers do not lead to disparate matrix effects that could compromise data integrity.[9]

-

Chromatographic Separation: Even with the same column chemistry, different LC systems can yield slight variations in retention time and peak shape. This can be critical if co-eluting metabolites or endogenous interferences are present.[16] A successful cross-validation provides confidence that both methods achieve adequate separation to ensure specificity.

-

Regulatory Expectations: Both the FDA and EMA have clear guidelines on when cross-validation is necessary.[4][6][15] Adherence to these guidelines is non-negotiable for the acceptance of bioanalytical data in regulatory submissions. The International Council for Harmonisation (ICH) M10 guideline also provides global standards for bioanalytical method validation, including cross-validation.[2][13]

Conclusion

The cross-validation of LC-MS methods is a critical exercise in ensuring the reliability and comparability of bioanalytical data for diphenylpropylamines. By following a well-defined protocol and adhering to regulatory acceptance criteria, researchers can confidently generate high-quality data that will withstand scientific and regulatory scrutiny. This guide provides a robust framework for designing and executing a successful cross-validation study, ultimately contributing to the efficient and successful development of new medicines.

References

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

Resolian. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

-

Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

-

PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]

-

Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

-

ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]

-

CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

-

Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

-

European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]

-

Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]

-

Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Retrieved from [Link]

-

IVT Network. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

-

The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. Retrieved from [Link]

Sources

- 1. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]

- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaguru.co [pharmaguru.co]

- 4. resolvemass.ca [resolvemass.ca]

- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 6. fda.gov [fda.gov]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 12. resolian.com [resolian.com]

- 13. fda.gov [fda.gov]

- 14. eijppr.com [eijppr.com]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]

Certificate of Analysis Requirements for Deuterated Reference Materials: A Technical Comparison & Validation Guide

Introduction: The "Silent Killer" of LC-MS/MS Accuracy

In quantitative bioanalysis, the Certificate of Analysis (CoA) for a deuterated internal standard (IS) is not merely a compliance document—it is a calibration tool. A common misconception in drug development is treating "Chemical Purity" and "Isotopic Purity" as interchangeable. They are not.

A deuterated standard can possess 99.9% chemical purity yet fail a validation run due to a 0.5% presence of the unlabeled isotopologue (

This guide moves beyond basic definitions to provide a rigorous technical comparison of internal standard options and a self-validating workflow for interpreting CoA data.

Part 1: The Hierarchy of Internal Standards

Before dissecting the CoA, one must justify the choice of a deuterated standard over its alternatives. While

The "Deuterium Effect" Mechanism

Unlike

-

Result: Deuterated standards often elute earlier than the native analyte in Reversed-Phase LC.

-

Risk: If the retention time (RT) shift places the IS outside the ion-suppression zone of the analyte, the IS fails to compensate for matrix effects.

Comparative Performance Matrix

| Feature | Deuterated IS ( | Carbon-13 / Nitrogen-15 IS | Structural Analog |

| Mass Shift | Variable (+1 to +8 Da) | Variable (+1 to +n Da) | Different parent mass |

| Chromatographic Co-elution | Good to Fair (Slight RT shift possible) | Perfect (No RT shift) | Poor (Different RT) |

| Matrix Effect Compensation | High (if RT shift is minimized) | Superior (Identical ionization environment) | Low (Subject to different suppression) |

| Isotopic Stability | Risk of H/D exchange at acidic/labile sites | Extremely Stable | Stable |

| Cost/Availability | Moderate / High Availability | High / Low Availability | Low / High Availability |

| Primary Failure Mode | High cost prohibiting routine use | Non-linear response vs. analyte |

Decision Logic for IS Selection

The following decision tree illustrates when to accept a Deuterated IS versus escalating to a

Figure 1: Strategic decision tree for Internal Standard selection based on quantification requirements and chromatographic behavior.

Part 2: Critical CoA Parameters for Deuterated Materials

A "Research Grade" CoA is insufficient for Regulated Bioanalysis (GLP/GMP). You must demand specific data points to ensure the material supports your assay's sensitivity.

Isotopic Purity vs. Chemical Purity[1]

-

Chemical Purity: The absence of other chemical structures (precursors, side-products). Measured by HPLC-UV.

-

Isotopic Purity (Enrichment): The fraction of the molecule containing the desired number of deuterium atoms.[1] Measured by MS or NMR.[2][3]

The Trap: A CoA may state "Isotopic Enrichment: 99%". This usually means 99% of the available hydrogen positions are deuterated. It does not explicitly state the percentage of

The Isotopologue Distribution Table

A robust CoA must list the abundance of every mass species:

- (Native): MUST BE < 0.1% - 0.5% for high-sensitivity assays.

-

(Target Label): The desired species (e.g.,

- : Incompletely labeled species. These can interfere if the mass window is too wide.

Water Content

Deuterated salts are often hygroscopic. If the CoA does not report water content (by Karl Fischer), your weighed mass will be incorrect, introducing a systematic error in the IS concentration.

Summary of Essential CoA Requirements

| Parameter | Method | Acceptance Criterion (Bioanalysis) | Why it Matters |